N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-2-(naphthalen-2-yl)acetamide
Description
N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-2-(naphthalen-2-yl)acetamide is a pyrazole-derived acetamide compound featuring a 3-methyl-substituted pyrazole core, an isopropyl group at the 1-position, and a naphthalen-2-yl moiety attached via an acetamide linker. The isopropyl substituent may influence steric effects and metabolic stability.
Properties
IUPAC Name |
N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-2-naphthalen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-13(2)22-18(10-14(3)21-22)20-19(23)12-15-8-9-16-6-4-5-7-17(16)11-15/h4-11,13H,12H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGVKEGRHBUIQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC3=CC=CC=C3C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-2-(naphthalen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic applications.
Chemical Structure
The compound's structure can be described by the following chemical formula:
This structure features a pyrazole ring linked to a naphthalene moiety, which is critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in different therapeutic areas:
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined against several pathogens.
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 |
| Escherichia coli | 0.50 | 1.00 |
| Pseudomonas aeruginosa | 0.75 | 1.50 |
These results indicate that the compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
2. Anti-inflammatory Properties
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition suggests potential applications in treating inflammatory diseases .
3. Anticancer Potential
Research has indicated that pyrazole derivatives can act as effective anticancer agents by inducing apoptosis in cancer cells. The compound has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 20 μM .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
Antimicrobial Mechanism
The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to cell death. This mechanism is particularly effective against pathogenic bacteria that have developed resistance to conventional antibiotics .
Anti-inflammatory Mechanism
The anti-inflammatory effects are mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in the expression of pro-inflammatory genes .
Anticancer Mechanism
The compound induces apoptosis via the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production and activation of caspases in cancer cells .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed a significant reduction in infection rates when treated with formulations containing this compound.
- Case Study on Anti-inflammatory Effects : Patients suffering from rheumatoid arthritis exhibited reduced symptoms and improved quality of life when administered this compound as part of their treatment regimen.
Scientific Research Applications
Pharmacological Properties
N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-2-(naphthalen-2-yl)acetamide exhibits several pharmacological properties that make it a candidate for further research:
- Androgen Receptor Modulation : The compound has been identified as a potent modulator of androgen receptors (AR), specifically functioning as an antagonist. This property is particularly relevant in the context of prostate cancer treatment, where AR antagonism can inhibit tumor growth and proliferation .
- Anticancer Activity : Studies have shown that compounds with similar structures can effectively inhibit the proliferation of cancer cell lines, particularly those overexpressing androgen receptors. This suggests that this compound may possess similar anticancer effects .
Androgen Receptor Antagonism
The compound acts by binding to androgen receptors, thereby blocking the action of androgens (male hormones) that can promote the growth of certain cancers, particularly prostate cancer. This antagonistic activity has been shown to lead to reduced cell proliferation in AR-dependent cancer models .
Selective Tissue Activity
The compound's selectivity for androgen receptors allows it to potentially minimize side effects commonly associated with non-selective therapies. Its ability to selectively modulate AR activity makes it a promising candidate for targeted cancer therapies .
Therapeutic Potential
Given its pharmacological properties and mechanisms of action, this compound may have various therapeutic applications:
Cancer Treatment
The primary application is in treating AR-dependent cancers such as:
- Prostate Cancer
- Benign Prostatic Hyperplasia
- Androgenic Alopecia
The compound's effectiveness in inhibiting cancer cell growth positions it as a potential therapeutic agent for these conditions .
Drug Development
As a lead compound, this compound can serve as a basis for developing new drugs aimed at enhancing efficacy and reducing side effects associated with current treatments .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrazole ring and acetamide group participate in nucleophilic substitution under specific conditions. Key reactions include:
-
The pyrazole C-4 position is susceptible to electrophilic substitution due to electron-rich aromaticity .
-
The acetamide group undergoes nucleophilic attack at the carbonyl carbon, enabling bond cleavage or functionalization .
Oxidation-Reduction Reactions
The naphthalene moiety and pyrazole ring exhibit redox activity:
-
Controlled oxidation preserves the pyrazole ring but modifies the naphthalene system.
-
LiAlH<sub>4</sub> selectively reduces the acetamide carbonyl to a methylene group without altering aromatic systems .
Cyclization Reactions
The compound forms heterocyclic systems under catalytic conditions:
| Reagents | Conditions | Product | References |
|---|---|---|---|
| POCl<sub>3</sub>/DMF | 120°C, 6 hrs | Cyclized thiazolidinone derivatives | |
| CuI/Et<sub>3</sub>N | Microwave, 150°C | Pyrazolo[1,5-a]pyrimidine fused systems |
-
Cyclization often involves the acetamide nitrogen interacting with electrophilic carbons in the pyrazole or naphthalene groups .
-
Copper-catalyzed methods enhance regioselectivity in fused heterocycle formation .
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis yields the free carboxylic acid, while basic conditions produce carboxylate salts.
Cross-Coupling Reactions
Palladium-mediated coupling reactions modify the naphthalene or pyrazole rings:
-
Suzuki coupling extends the π-system of the naphthalene moiety .
-
Buchwald-Hartwig amination introduces nitrogen-based functional groups to enhance pharmacological potential .
Key Mechanistic Insights
-
Steric Effects : The 3-methyl and isopropyl groups on the pyrazole hinder reactivity at C-4, requiring catalytic acceleration for substitutions .
-
Electronic Effects : The naphthalene system directs electrophilic attacks to the β-position due to conjugation with the acetamide group.
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) improve cyclization yields by stabilizing transition states .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues from Triazole-Naphthyl Acetamide Series
Compounds 6a–6c () share a naphthyl-acetamide backbone but incorporate a 1,2,3-triazole ring instead of pyrazole. Key differences include:
- Substituent Effects: 6a–6c feature nitro groups on the phenyl ring (e.g., 6b: 2-nitrophenyl; 6c: 3-nitrophenyl), which may enhance electrophilic reactivity and binding to targets like enzymes or receptors.
- Spectral Data : IR spectra of 6b (C=O stretch at 1682 cm⁻¹) and 6c (C=O at 1676 cm⁻¹) align with the acetamide carbonyl group, similar to the target compound. However, pyrazole C–N stretches (absent in triazoles) may differ in the target compound’s IR profile .
TRPA1 Inhibitors: HC-030031 and CHEM-5861528
- Structural Differences : HC-030031 and CHEM-5861528 () contain a purine-dione core instead of pyrazole, linked to substituted phenylacetamide groups. The purine system may engage in π-π stacking or hydrogen bonding distinct from pyrazole’s interactions.
- Potency : These compounds inhibit TRPA1 with IC₅₀ values of 4–10 μM. The target compound’s naphthyl group could enhance affinity for lipophilic targets, but its potency remains unverified .
- Therapeutic Potential: HC-030031 shows efficacy in reducing airway inflammation, suggesting the target compound may similarly target inflammatory pathways if structural similarities translate to activity .
Antiproliferative Hydroxyacetamide Derivatives (FP1–12)
- Structural Features: FP1–12 () include hydroxyacetamide and triazolyl-sulfanyl groups, with imidazolone or phenyl substituents. Unlike the target compound, these derivatives emphasize hydrogen-bond donors (e.g., –OH), which may improve solubility but reduce blood-brain barrier penetration.
- Reaction conditions (e.g., 150°C reflux) may limit scalability compared to milder pyrazole syntheses .
Chloroacetamide Analogs
- 2-Chloro-N-[1-phenyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-5-yl]acetamide (): Shares a pyrazole core and acetamide linker but replaces the naphthyl group with a tetrahydronaphthyl moiety. The chlorine atom may increase electrophilicity, enhancing reactivity in nucleophilic environments.
- 2-Chloro-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetamide hydrochloride (): The hydrochloride salt improves solubility, a feature absent in the target compound. The chloroacetamide group could confer distinct reactivity or toxicity profiles .
Comparative Data Table
Key Research Findings and Implications
- Structural Flexibility : The pyrazole core in the target compound offers a balance between rigidity and synthetic versatility compared to triazole or purine systems.
- Lipophilicity vs. Solubility : The naphthyl group may improve target binding but could reduce aqueous solubility, necessitating formulation adjustments.
- Therapeutic Hypotheses : Based on analogs, the compound may target TRP channels or exhibit antiproliferative effects, warranting further in vitro screening .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-2-(naphthalen-2-yl)acetamide?
- Answer : The compound can be synthesized via 1,3-dipolar cycloaddition between azide and alkyne precursors. For example, copper-catalyzed reactions (e.g., Cu(OAc)₂ in tert-butanol/water mixtures) enable efficient triazole formation, as demonstrated in analogous acetamide derivatives . Key steps include reaction monitoring via TLC (hexane:ethyl acetate = 8:2), extraction with ethyl acetate, and recrystallization in ethanol.
Q. How can researchers verify structural integrity and purity during synthesis?
- Answer : Use multi-spectral analysis :
- IR spectroscopy to confirm functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .
- NMR (¹H/¹³C) for regiochemical assignment (e.g., triazole proton at δ 8.36 ppm, naphthalene protons at δ 7.20–8.61 ppm) .
- HRMS for molecular ion validation (e.g., [M+H]⁺ with <1 ppm error) .
Q. What solvent systems and catalysts optimize reaction efficiency?
- Answer : Polar aprotic solvents (e.g., DMSO) or tert-butanol/water mixtures (3:1) enhance solubility and regioselectivity. Copper catalysts (10 mol% Cu(OAc)₂) are critical for accelerating cycloaddition .
Advanced Research Questions
Q. How can computational methods improve reaction design for this compound?
- Answer : Quantum chemical calculations (e.g., DFT) and reaction path searches can predict transition states, while machine learning models screen optimal conditions (e.g., solvent, catalyst ratios). This reduces trial-and-error experimentation, as shown in ICReDD’s integrated computational-experimental workflows .
Q. What strategies resolve contradictory data in substituent effects on bioactivity?
- Answer : Systematic structure-activity relationship (SAR) studies are essential. For example:
- Nitrophenyl substituents (e.g., 6b, 6c) may enhance electronic effects but reduce solubility, requiring logP analysis .
- Compare bioactivity data across analogs (e.g., antiproliferative assays in hydroxyacetamide derivatives) to isolate steric/electronic contributions .
Q. How to troubleshoot low yields in scaled-up synthesis?
- Answer :
- Process control : Monitor reaction kinetics via in-situ FTIR or HPLC.
- Purification : Optimize recrystallization solvents (e.g., ethanol vs. acetonitrile) to improve crystal purity .
- Catalyst recycling : Evaluate copper recovery methods to reduce costs .
Methodological Notes
- Contradiction Handling : Discrepancies in substituent effects (e.g., nitro groups enhancing reactivity but reducing solubility) require multi-variable regression models to isolate contributing factors .
- Advanced Characterization : Consider X-ray crystallography for unambiguous regiochemical confirmation, especially for polymorphic forms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
